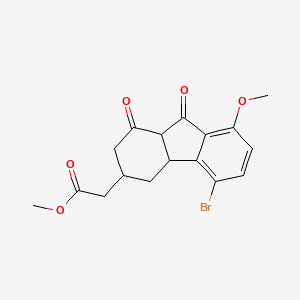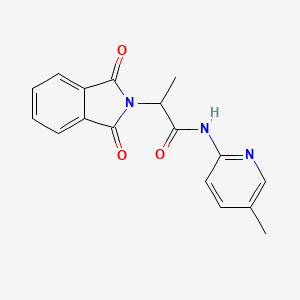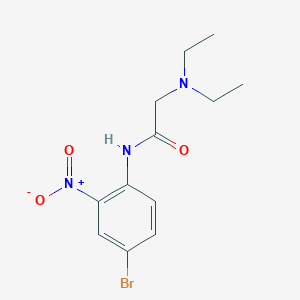![molecular formula C27H27N3O3S B4079036 4-{3-[(4-benzyl-1-piperidinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone](/img/structure/B4079036.png)
4-{3-[(4-benzyl-1-piperidinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone
Vue d'ensemble
Description
4-{3-[(4-benzyl-1-piperidinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of phthalazinone derivatives and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 4-{3-[(4-benzyl-1-piperidinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone is not fully understood. However, it has been reported to exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes that are involved in the progression of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
4-{3-[(4-benzyl-1-piperidinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells. It has also been reported to inhibit the activity of certain enzymes that are involved in the progression of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-{3-[(4-benzyl-1-piperidinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone in lab experiments is its potential application in various fields of scientific research. However, one of the major limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 4-{3-[(4-benzyl-1-piperidinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone. One of the major directions is to further investigate its mechanism of action in order to optimize its use in lab experiments. Another direction is to study its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to investigate its potential toxicity and side effects in order to ensure its safe use in lab experiments.
In conclusion, 4-{3-[(4-benzyl-1-piperidinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications in scientific research.
Applications De Recherche Scientifique
4-{3-[(4-benzyl-1-piperidinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-methylphenyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-19-11-12-22(26-23-9-5-6-10-24(23)27(31)29-28-26)18-25(19)34(32,33)30-15-13-21(14-16-30)17-20-7-3-2-4-8-20/h2-12,18,21H,13-17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZWKBHAJQHZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-methylphenyl}phthalazin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[(4-bromophenyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4078955.png)
![ethyl 4-{2-[(2,4-dichlorobenzoyl)amino]-5-iodobenzoyl}-1-piperazinecarboxylate](/img/structure/B4078964.png)


![N-benzyl-N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4078989.png)
![3-{[2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]thio}propanenitrile](/img/structure/B4078993.png)
![6-amino-3-(2,5-dimethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078995.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B4079019.png)
![2-(3-methoxyphenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4079026.png)
![N-{1-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4079033.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4079050.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B4079066.png)